molecular formula C7H4N2O4S B13035595 2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylicacid

2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylicacid

Katalognummer: B13035595
Molekulargewicht: 212.18 g/mol
InChI-Schlüssel: SIMFEPCEFQFOFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a thieno[3,2-b]pyrrole core structure, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The presence of a nitro group and a carboxylic acid functional group further enhances its chemical reactivity and potential biological activity.

Vorbereitungsmethoden

The synthesis of 2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves multi-step synthetic routes. One common method starts with the preparation of N-substituted thienopyrrolecarboxylate esters, which are then converted to the corresponding carboxylic acids through alkaline hydrolysis . The carboxylic acids can be further activated by transforming them into acyl imidazoles, which can then react with various nucleophiles to form the desired carboxamides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, some derivatives act as inhibitors of lysine-specific demethylases (KDM1), which play a crucial role in the regulation of gene transcription through histone methylation . By inhibiting these enzymes, the compound can modulate gene expression and potentially exert therapeutic effects in diseases like cancer.

Vergleich Mit ähnlichen Verbindungen

2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be compared with other thienopyrrole derivatives, such as:

The uniqueness of 2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C7H4N2O4S

Molekulargewicht

212.18 g/mol

IUPAC-Name

2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C7H4N2O4S/c10-7(11)4-1-5-3(8-4)2-6(14-5)9(12)13/h1-2,8H,(H,10,11)

InChI-Schlüssel

SIMFEPCEFQFOFM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC2=C1SC(=C2)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.